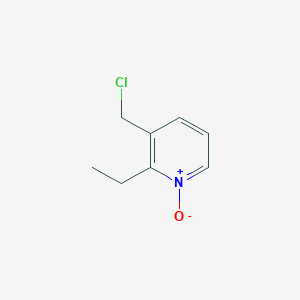

2-ethyl-3-chloromethylpyridine-N-oxide

描述

Overview of Pyridine (B92270) N-Oxide Chemistry and its Significance in Organic Synthesis

Pyridine N-oxides are a class of heterocyclic compounds derived from the oxidation of the nitrogen atom in a pyridine ring. This seemingly simple structural modification profoundly alters the electronic properties and reactivity of the aromatic system. The N-oxide group acts as a strong electron-donating group through resonance, increasing the electron density at the 2-, 4-, and 6-positions of the pyridine ring. umich.edubhu.ac.in This enhanced nucleophilicity makes the ring more susceptible to electrophilic substitution compared to the relatively electron-deficient pyridine. bhu.ac.in

Conversely, the positively charged nitrogen atom inductively withdraws electron density, rendering the α- (2- and 6-) and γ- (4-) positions susceptible to nucleophilic attack, a reactivity pattern that is significantly diminished in pyridine itself. researchgate.net This dual nature of pyridine N-oxides, being activated towards both electrophiles and nucleophiles, underscores their importance as versatile intermediates in organic synthesis. semanticscholar.org The N-oxide functionality can be readily introduced and later removed by deoxygenation, effectively serving as a temporary activating and directing group. arkat-usa.org

The significance of pyridine N-oxides in organic synthesis is multifaceted. They serve as precursors to a wide range of substituted pyridines that would be otherwise difficult to access. semanticscholar.org Furthermore, the N-oxide oxygen atom itself can participate in reactions, acting as an internal oxidant or a directing group for metal-catalyzed C-H functionalization reactions. thieme-connect.de

| Property | Description | Significance in Synthesis |

| Electronic Nature | The N-oxide group is electron-donating by resonance and electron-withdrawing by induction. | Activates the pyridine ring towards both electrophilic and nucleophilic substitution, offering diverse synthetic pathways. |

| Reactivity at Ring Positions | Increased electron density at C2, C4, and C6 facilitates electrophilic attack. The polarized N-O bond activates these positions for nucleophilic attack. | Enables regioselective functionalization of the pyridine ring. |

| Basicity | Pyridine N-oxides are significantly less basic than their corresponding pyridines. | Allows for reactions under conditions that would be incompatible with the more basic pyridine nitrogen. |

| Coordinating Ability | The oxygen atom can coordinate to metal centers. | Can be used as a directing group in transition metal-catalyzed reactions to achieve regioselective C-H activation. |

| Deoxygenation | The N-oxide group can be readily removed to regenerate the pyridine. | Functions as a "temporary activating group" that can be removed in a later synthetic step. |

The Role of Chloromethylated Pyridine N-Oxides as Synthetic Intermediates and Building Blocks

Chloromethylated pyridine N-oxides, such as the subject of this article, represent a particularly useful subclass of these versatile intermediates. The introduction of a chloromethyl group (-CH₂Cl) adds a highly reactive electrophilic center to the molecule, making it a valuable building block for the synthesis of more complex structures. The chloromethyl group is a good leaving group, readily participating in nucleophilic substitution reactions.

The synthesis of chloromethylpyridines can be achieved through various methods, including the reaction of picoline N-oxides with chlorinating agents like phosphoryl chloride or phosgene (B1210022). researchgate.netgoogle.com For a compound like 2-ethyl-3-chloromethylpyridine-N-oxide, a plausible synthetic route would involve the chlorination of 2-ethyl-3-methylpyridine-N-oxide.

The utility of chloromethylated pyridine N-oxides as synthetic intermediates stems from the diverse range of transformations the chloromethyl group can undergo. It can be displaced by a wide variety of nucleophiles, including amines, alkoxides, thiolates, and carbanions, allowing for the introduction of a vast array of functional groups at that position. This versatility makes these compounds key precursors for the synthesis of pharmaceuticals, ligands for catalysis, and other fine chemicals.

The presence of the N-oxide functionality in conjunction with the chloromethyl group offers opportunities for sequential and regioselective reactions. For instance, a nucleophile could first displace the chloride, followed by a reaction at one of the activated ring positions, or vice versa. The ethyl group at the 2-position of the target molecule would sterically and electronically influence the reactivity of the adjacent chloromethyl group and the pyridine ring itself.

| Reaction Type | Reagent/Nucleophile | Resulting Functional Group |

| Amination | Amines (RNH₂, R₂NH) | -CH₂-NR₂ |

| Alkoxylation/Aryloxylation | Alcohols (ROH), Phenols (ArOH) | -CH₂-OR, -CH₂-OAr |

| Thiolation | Thiols (RSH) | -CH₂-SR |

| Cyanation | Cyanide salts (e.g., NaCN) | -CH₂-CN (Nitrile) |

| Alkylation (C-C bond formation) | Grignard reagents, Organolithiums, Enolates | -CH₂-R |

| Formation of Phosphonium (B103445) Salts | Triphenylphosphine (B44618) (PPh₃) | -CH₂-P⁺Ph₃ (Wittig reagent precursor) |

| Oxidation | Oxidizing agents | -CHO (Aldehyde) |

Structure

3D Structure

属性

分子式 |

C8H10ClNO |

|---|---|

分子量 |

171.62 g/mol |

IUPAC 名称 |

3-(chloromethyl)-2-ethyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C8H10ClNO/c1-2-8-7(6-9)4-3-5-10(8)11/h3-5H,2,6H2,1H3 |

InChI 键 |

JUDBMSZKWAEWRL-UHFFFAOYSA-N |

规范 SMILES |

CCC1=C(C=CC=[N+]1[O-])CCl |

产品来源 |

United States |

Chemical Reactivity and Transformation Mechanisms of 2 Ethyl 3 Chloromethylpyridine N Oxide and Its Derivatives

N-Deoxygenation Reactions and Associated Mechanistic Pathways

The deoxygenation of pyridine (B92270) N-oxides is a fundamental transformation that restores the aromatic pyridine ring. This reaction is often a necessary step after the N-oxide has been utilized to direct functionalization of the pyridine ring. A variety of reagents and catalytic systems have been developed for this purpose, each with its own mechanistic pathway.

Commonly, trivalent phosphorus compounds such as triphenylphosphine (B44618) (PPh₃) or trichlorophosphine (PCl₃) are employed for deoxygenation. The mechanism involves the nucleophilic attack of the phosphine (B1218219) on the oxygen atom of the N-oxide, forming a P-O bond and a pyridinium (B92312) intermediate. Subsequent cleavage of the N-O bond results in the formation of the corresponding pyridine and a phosphine oxide byproduct.

Metals such as iron, zinc, or palladium are also effective for deoxygenation. For instance, palladium-catalyzed deoxygenation can occur via transfer oxidation of a trialkylamine. In this process, the N-oxide oxidizes the palladium(0) catalyst to palladium(II), which is then reduced back to palladium(0) by the amine, completing the catalytic cycle. A proposed mechanism for deoxygenation using alkanesulfonyl chlorides in the presence of triethylamine (B128534) suggests the in situ generation of sulfur dioxide as the active deoxygenating species.

Photocatalytic methods offer a mild alternative for the deoxygenation of N-O bonds. Rhenium complexes, for example, can catalyze the deoxygenation of pyridine N-oxides under visible light irradiation. The reaction proceeds through single-electron transfer processes, leading to the formation of the deoxygenated pyridine.

| Deoxygenation Method | Reagent/Catalyst | General Mechanistic Feature |

| Phosphine-mediated | PPh₃, PCl₃ | Nucleophilic attack of phosphorus on the N-oxide oxygen. |

| Metal-catalyzed | Pd(OAc)₂/dppf, Et₃N | Transfer oxidation involving a Pd(0)/Pd(II) catalytic cycle. |

| Alkanesulfonyl chloride | MsCl, Et₃N | In situ generation of SO₂ as the active deoxygenating agent. |

| Photocatalytic | Rhenium complexes | Single-electron transfer processes under visible light. |

Nucleophilic Displacement Reactions at the Chloromethyl Moiety

The chloromethyl group at the 3-position of 2-ethyl-3-chloromethylpyridine-N-oxide is a reactive site for nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-S, C-P)

The reaction of this compound with various heteroatom nucleophiles leads to the formation of new carbon-heteroatom bonds, providing access to a wide range of derivatives.

Carbon-Nitrogen (C-N) Bond Formation: Primary and secondary amines readily displace the chloride to form the corresponding aminomethyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The resulting aminomethylpyridines are valuable precursors for the synthesis of more complex molecules, including ligands for metal catalysis and biologically active compounds. For instance, the reaction with primary amines can furnish precursors for the synthesis of fused heterocyclic systems. arkat-usa.org

Carbon-Sulfur (C-S) Bond Formation: Thiolates, generated from thiols and a base, are excellent nucleophiles for the displacement of the chloride, leading to the formation of thioethers (sulfides). These sulfide (B99878) derivatives can be further modified, for example, through oxidation to sulfoxides and sulfones.

Carbon-Phosphorus (C-P) Bond Formation: Phosphines, such as triphenylphosphine, can react with the chloromethyl group to form phosphonium (B103445) salts. These salts are versatile intermediates, for instance, in the Wittig reaction for the conversion of aldehydes and ketones to alkenes.

| Nucleophile | Product Functional Group |

| Primary/Secondary Amine | Aminomethyl |

| Thiol/Thiolate | Thiomethyl (Sulfide) |

| Phosphine | Phosphonium Salt |

Intramolecular Cyclization Reactions and Heterocyclic Annulation

The derivatives of this compound, obtained from nucleophilic substitution reactions, can undergo subsequent intramolecular cyclization to form fused heterocyclic systems. This strategy, known as heterocyclic annulation, is a powerful tool for the synthesis of complex polycyclic aromatic compounds.

For example, if the nucleophile introduced at the chloromethyl position also contains a reactive functional group, subsequent cyclization can occur onto the pyridine ring or involve the N-oxide moiety. A derivative where the chloromethyl group is replaced by a hydrazine (B178648) or a similar binucleophile can lead to the formation of a fused pyridazine (B1198779) ring, resulting in a pyrido[2,3-d]pyridazine (B3350097) system. fu-berlin.desemanticscholar.org Similarly, reaction with a nucleophile that can subsequently form a five-membered ring can lead to structures like thieno[2,3-b]pyridines. mdpi.com

The N-oxide group can play a crucial role in these cyclization reactions, either by activating the pyridine ring or by participating directly in the ring-forming step. In some cases, the cyclization is followed by or coupled with the deoxygenation of the N-oxide.

Oxidation and Reduction of Adjacent Functional Groups (e.g., Sulfides to Sulfoxides and Sulfones)

The functional groups attached to the pyridine N-oxide ring can be chemically transformed through oxidation or reduction reactions. The presence of the N-oxide can influence the reactivity of these adjacent groups.

The oxidation of sulfide derivatives, formed via nucleophilic displacement of the chloride by a thiol, is a common transformation. The sulfide can be selectively oxidized to the corresponding sulfoxide (B87167) using mild oxidizing agents like hydrogen peroxide in acetic acid. d-nb.info Stronger oxidizing conditions can lead to the further oxidation of the sulfoxide to the sulfone. The N-oxide group is generally stable under these conditions, although with very strong oxidants, competitive reactions might occur.

The reduction of functional groups on the pyridine ring can also be achieved. For instance, a nitro group on the pyridine N-oxide ring can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metals in acidic media. The choice of reducing agent is crucial to avoid the simultaneous reduction of the N-oxide group if its retention is desired. For example, low-valent titanium reagents have been used for the reduction of 4-nitropyridine (B72724) N-oxide, leading to different products depending on the stoichiometry of the reagent. researchgate.net

Metal-Catalyzed Cross-Coupling and Functionalization Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the chloromethyl group allows for nucleophilic substitution, the pyridine ring of this compound and its derivatives can be functionalized through metal-catalyzed reactions, typically after conversion of a group on the ring to a halide or triflate. The N-oxide group can act as a directing group in C-H activation reactions, facilitating functionalization at the C2 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl groups onto the pyridine ring.

Stille Coupling: The Stille reaction couples an organotin compound with a halide or triflate, catalyzed by palladium. It is a versatile method for forming C-C bonds and is tolerant of a wide range of functional groups.

Sonogashira Coupling: This reaction couples a terminal alkyne with a halide or triflate using a palladium catalyst and a copper co-catalyst. It is a reliable method for the synthesis of arylalkynes.

Heck Reaction: The Heck reaction involves the coupling of an alkene with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is used to form new C-C bonds and introduce vinyl groups.

The N-oxide moiety often enhances the reactivity of the pyridine ring towards these cross-coupling reactions and can be removed in a subsequent step if desired.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | C-C |

| Stille | Organotin compound | C-C |

| Sonogashira | Terminal alkyne | C-C (alkynyl) |

| Heck | Alkene | C-C (vinyl) |

Rearrangement Reactions and Structural Reorganizations

Pyridine N-oxides, particularly those with an alkyl substituent at the 2-position like this compound, are known to undergo characteristic rearrangement reactions.

The most notable of these is the Boekelheide rearrangement . jst.go.jp This reaction occurs when a 2-alkylpyridine N-oxide is treated with an acylating agent, such as acetic anhydride (B1165640) or trifluoroacetic anhydride. The mechanism involves acylation of the N-oxide oxygen, followed by deprotonation of the α-carbon of the alkyl group to form an anhydrobase. This intermediate then undergoes a fu-berlin.defu-berlin.de-sigmatropic rearrangement to yield an O-acylated 2-(1-hydroxyalkyl)pyridine derivative. clockss.org Subsequent hydrolysis furnishes the corresponding 2-pyridinemethanol (B130429) derivative. This rearrangement is a powerful method for the functionalization of the alkyl side chain.

Pyridine N-oxides can also participate in fu-berlin.dejst.go.jp-dipolar cycloaddition reactions . The N-oxide can act as a 1,3-dipole, reacting with various dipolarophiles such as alkenes, alkynes, and isocyanates to form five-membered heterocyclic rings. jst.go.jp These reactions provide a route to complex heterocyclic systems.

Photochemical rearrangements of pyridine N-oxides are also known. Upon irradiation with UV light, pyridine N-oxides can undergo rearrangement to form various isomers, including 2-pyridones and oxazepines, often through the intermediacy of a transient oxaziridine. wur.nl The specific products formed depend on the substitution pattern of the pyridine N-oxide and the reaction conditions.

The Modulatory Role of the N-Oxide Functionality on Reactivity

The N-oxide group in this compound plays a pivotal role in modulating the compound's reactivity in several key ways. Primarily, it acts as a strong electron-donating group through resonance, while also exerting an electron-withdrawing inductive effect. This dual nature profoundly influences the reactivity of both the pyridine ring and the chloromethyl side chain.

The resonance effect of the N-oxide group increases the electron density at the ortho (2- and 6-) and para (4-) positions of the pyridine ring. This heightened electron density makes the ring more susceptible to electrophilic attack at these positions compared to its non-oxidized pyridine counterpart. Conversely, the inductive effect of the positively charged nitrogen atom deactivates the ring towards electrophilic substitution to some extent.

More significantly, the N-oxide functionality dramatically enhances the reactivity of the pyridine ring towards nucleophilic substitution, particularly at the ortho and para positions. researchgate.net This is a consequence of the ability of the N-oxide to stabilize the intermediate Meisenheimer complex formed during nucleophilic attack.

Furthermore, the presence of the N-oxide can influence the reaction pathways. For instance, in reactions involving strong bases, the N-oxide can direct metallation to the adjacent C2 or C6 positions, opening up avenues for further functionalization that would be inaccessible in the parent pyridine.

The steric hindrance provided by the N-oxide group, although not as significant as bulky substituents, can also play a role in directing the approach of reagents. In concert with the 2-ethyl group, it can create a specific steric environment around the 3-chloromethyl group, potentially influencing the stereochemical outcome of reactions.

To quantitatively assess the impact of the N-oxide functionality, a comparative analysis of the reactivity of 2-ethyl-3-chloromethylpyridine and its N-oxide derivative in nucleophilic substitution reactions would be insightful. The table below outlines hypothetical comparative reaction data, illustrating the expected modulatory effect of the N-oxide group.

| Reactant | Nucleophile | Reaction Rate (relative) | Product Distribution |

|---|---|---|---|

| 2-Ethyl-3-chloromethylpyridine | Sodium Methoxide | 1 | 3-Methoxymethyl-2-ethylpyridine |

| This compound | Sodium Methoxide | >1 | 3-Methoxymethyl-2-ethylpyridine-N-oxide |

| 2-Ethyl-3-chloromethylpyridine | Sodium Cyanide | 1 | 3-Cyanomethyl-2-ethylpyridine |

| This compound | Sodium Cyanide | >1 | 3-Cyanomethyl-2-ethylpyridine-N-oxide |

The enhanced reactivity of the N-oxide derivative in these hypothetical SN2 reactions can be attributed to the electronic influence of the N-oxide group, which can stabilize the transition state of the substitution reaction.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed NMR data for 2-ethyl-3-chloromethylpyridine-N-oxide is not available in the reviewed scientific literature. The N-oxide functional group typically exerts a notable influence on the chemical shifts of the pyridine (B92270) ring protons and carbons. Generally, N-oxidation leads to a deshielding (downfield shift) of the α-carbons (C2 and C6) and a shielding (upfield shift) of the γ-carbon (C4) in the 13C NMR spectrum. Similarly, in the 1H NMR spectrum, the corresponding protons are affected, with α-protons shifting downfield. However, without experimental data, a precise analysis is not feasible.

1H NMR Spectroscopy and Chemical Shift Analysis

Specific 1H NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound are not documented in the searched sources.

13C NMR Spectroscopy for Carbon Skeleton Determination

A 13C NMR spectrum for this compound, which would confirm the carbon framework of the molecule, is not publicly available.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no published 2D NMR studies (COSY, HSQC, HMBC) for this compound, which would be essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the ethyl and chloromethyl substituents to the pyridine-N-oxide ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While the fragmentation of alkylpyridine N-oxides has been studied, specific mass spectrometry data for this compound is absent from the available literature. A common fragmentation pathway for 2-alkylpyridine N-oxides involves the loss of an OH radical. However, the precise fragmentation pattern for the title compound remains uncharacterized.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data, which would provide the exact mass and elemental composition of this compound, has been found.

Electrospray Ionization Mass Spectrometry (ESI-MS)

There are no available ESI-MS spectra for this compound, which would be useful for determining the mass of the protonated molecular ion [M+H]+.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used to determine the molecular weight of analytes with high precision. In the analysis of this compound, this method would provide the exact mass of the molecular ion, confirming its elemental composition.

For analysis, the compound would be co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CCA). Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte, leading to its desorption and ionization, typically as a singly charged protonated molecule [M+H]⁺. The time it takes for this ion to travel through a flight tube to the detector is proportional to its mass-to-charge ratio (m/z).

The expected protonated molecular ion for this compound (C₈H₁₀ClNO) would be [C₈H₁₁ClNO]⁺. The calculated monoisotopic mass for this ion would be used to confirm the compound's identity. High-resolution mass spectrometry would further validate the elemental formula by comparing the experimentally measured mass with the theoretical mass.

Table 1: Expected MALDI-TOF MS Data for this compound

| Ion | Formula | Calculated m/z |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

The most distinctive feature would be the N-O stretching vibration, which is characteristic of pyridine N-oxides. Other significant peaks would include those for aromatic C-H stretching, aliphatic C-H stretching from the ethyl and chloromethyl groups, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretching vibration.

Analysis of the spectrum would involve assigning these absorption bands to their corresponding functional groups, providing a vibrational fingerprint of the molecule.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| ~2975-2850 | C-H Stretch | Aliphatic (Ethyl & Methylene) |

| ~1600-1450 | C=C / C=N Stretch | Aromatic Ring |

| ~1250-1200 | N-O Stretch | N-Oxide |

| ~1465 | C-H Bend | Methylene/Methyl |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Data Collection and Processing

To perform the analysis, a suitable single crystal of the compound is grown and mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 200 K) to minimize thermal vibrations of the atoms. It is then exposed to a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector as the crystal is rotated.

The collected data, consisting of thousands of reflection intensities, are then processed. This involves integrating the intensities, correcting for experimental factors like polarization and absorption, and merging symmetry-equivalent reflections to produce a unique set of structure factors.

Table 3: Example Crystal Data and Structure Refinement Parameters for an Analogous Compound (2-chloromethylpyridine)

| Parameter | Value |

|---|---|

| Empirical formula | C₆H₆ClN |

| Formula weight | 127.57 |

| Temperature | 200 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 6.5211(2) Åb = 10.2467(3) Åc = 9.1436(3) Åβ = 94.1771(11)° |

| Volume | 609.35(3) ų |

| Z | 4 |

Data sourced from a study on 2-(chloromethyl)pyridine (B1213738) for illustrative purposes.

Crystal Structure Determination and Refinement Methodologies

The crystal structure is solved from the processed diffraction data. The initial step is to determine the phases of the structure factors, which is often achieved using direct methods. This yields an initial electron density map from which the positions of the atoms can be determined.

This initial model is then refined using a least-squares method. The refinement process adjusts the atomic coordinates and displacement parameters to improve the agreement between the observed structure

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to investigate the properties of heterocyclic compounds like substituted pyridine (B92270) N-oxides. nih.govnih.gov Methods such as the B3LYP functional combined with a basis set like 6-311++G(d,p) are commonly employed to model the behavior of these molecules. nih.govnih.gov

Geometry Optimization and Electronic Structure Analysis

Once the geometry is optimized, an analysis of the electronic structure can be performed. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (Egap) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity. For this molecule, the HOMO would likely be localized on the electron-rich N-oxide and pyridine ring system, while the LUMO might be distributed across the ring and the electron-withdrawing chloromethyl group.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyridine N-Oxide Ring

| Parameter | Typical Value (Å or °) | Description |

| r(N-O) | ~1.34 Å | Length of the N-oxide bond. wikipedia.org |

| r(C-N) | ~1.38 Å | Carbon-Nitrogen bond length in the ring. bohrium.com |

| r(C-C) | ~1.39 Å | Carbon-Carbon bond length in the ring. bohrium.com |

| ∠(C-N-C) | ~124° | Angle around the nitrogen atom in the ring. wikipedia.org |

Note: This table provides representative values for the pyridine N-oxide core based on published data for related structures. Actual values for 2-ethyl-3-chloromethylpyridine-N-oxide would require specific calculations.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

After geometry optimization, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nih.gov These calculations help in the assignment of experimental spectra. For this compound, characteristic vibrational modes would include the N-O stretching frequency, C-H stretching from the ethyl and chloromethyl groups, C-Cl stretching, and various pyridine ring vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. scispace.com These theoretical shifts are valuable for confirming the molecular structure by comparing them with experimental NMR data. The calculations would predict distinct signals for the protons and carbons of the ethyl group, the chloromethyl group, and the pyridine ring.

Electron Density Distribution and its Correlation with Reactivity

The distribution of electrons within a molecule dictates its reactivity. The N-oxide functional group significantly alters the electron density of the pyridine ring, making the C2 and C4 positions susceptible to nucleophilic attack after activation of the oxygen atom. wikipedia.orgresearchgate.net Computational methods like Natural Bond Orbital (NBO) analysis can quantify the charge distribution on each atom. nih.govnih.gov

For this compound, the oxygen atom is a center of high electron density, making it a strong hydrogen bond acceptor and a coordination site for metals. nih.govwikipedia.org The electronegative chlorine atom and the N-oxide group would create a distinct electrostatic potential map, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting its reactive behavior. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While DFT is excellent for single, stable structures, molecules with flexible groups like the ethyl and chloromethyl substituents exist as a population of different conformers. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore this conformational landscape. mdpi.comaps.org

MD simulations model the movement of atoms over time, providing insights into the dynamic behavior of the molecule. researchgate.net For this compound, simulations could reveal the preferred rotational orientations (rotamers) of the side chains relative to the pyridine ring and the energy barriers for rotation between these conformers. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets. Force fields, such as OPLS-AA, are often used in these simulations to define the potential energy of the system. researchgate.net

Computational Studies on Regioselectivity and Elucidation of Reaction Pathways

Pyridine N-oxides undergo a variety of chemical reactions, and the position at which a reaction occurs (regioselectivity) is a key question. researchgate.net Computational chemistry can be used to model potential reaction pathways and their corresponding transition states. By calculating the activation energies for different pathways, chemists can predict which product is most likely to form.

For instance, in deoxygenative halogenation reactions, substitution can occur at the C2 or C6 positions. wikipedia.orgresearchgate.net With an ethyl group at C2, the reaction would likely be directed to the C6 position due to steric hindrance. Computational modeling of the reaction intermediates and transition states for halogen attack at different ring positions would provide a quantitative explanation for the observed regioselectivity.

Ligand Conformation and Metal Coordination Modeling

The N-oxide group is an effective ligand for coordinating with metal ions, typically binding through the oxygen atom. wikipedia.orgresearchgate.net A wide range of transition metal complexes with pyridine N-oxide ligands have been synthesized and studied. digitellinc.com

Computational modeling can be used to predict the structure of metal complexes involving this compound. By modeling the interaction between the ligand and a metal center (e.g., Cu(II), Zn(II), Mn(II)), researchers can determine the optimal coordination geometry, bond lengths, and binding energies. researchgate.netacs.org These calculations can also predict how the ligand's conformation might change upon coordination to accommodate the metal ion, providing valuable information for the design of new coordination compounds with specific properties.

Derivatization Strategies and Applications in Ligand Design

Synthesis of Advanced Ligands Incorporating the Pyridine (B92270) N-Oxide Moiety

The strategic derivatization of the 2-ethyl-3-chloromethylpyridine-N-oxide core allows for the introduction of additional donor groups, transforming a simple building block into a complex multidentate ligand system. The reactive C-Cl bond in the chloromethyl group is the primary site for synthetic elaboration, allowing for the formation of new carbon-phosphorus, carbon-nitrogen, or carbon-oxygen bonds.

A prominent strategy for creating advanced ligands from chloromethylpyridine N-oxide precursors involves the introduction of phosphinoyl groups. This leads to the formation of powerful tridentate ligands known as N,P,P'-trioxides. These ligands feature a central pyridine N-oxide group flanked by two phosphinoylmethyl arms, creating a pre-organized binding pocket suitable for chelating metal ions.

The synthesis of these ligands can be effectively achieved through two primary methods, using analogues like 2,6-bis(chloromethyl)pyridine (B1207206) as a model. The Michaelis-Arbuzov reaction is a classical and efficient method for forming carbon-phosphorus bonds. In this reaction, the chloromethyl group is treated with a trialkyl phosphite, leading to a phosphonate (B1237965) ester, which can be further modified.

Alternatively, a more versatile approach involves a Grignard-based substitution. This method allows for the introduction of a wider variety of substituents on the phosphorus atom. The reaction of 2,6-bis(chloromethyl)pyridine with a phosphinoyl Grignard reagent, followed by N-oxidation of the resulting pyridine, yields the desired trifunctional ligands in high yields. This latter method is particularly useful for creating ligands with specific steric and electronic properties by varying the groups on the phosphorus atom.

A series of these ligands have been synthesized to enhance solubility in hydrocarbon solvents and to modulate the coordination environment around a complexed metal ion. The general synthetic route allows for the incorporation of various alkyl and aryl groups on the phosphorus centers.

Table 1: Examples of Synthesized Bis(phosphinoylmethyl)pyridine N-Oxide Ligands (Based on analogues)

| Ligand ID | R Groups on Phosphorus | Synthetic Method |

| 1a | Phenyl (Ph) | Arbuzov / Grignard |

| 1b | Benzyl (B1604629) (Bz) | Grignard |

| 1c | Tolyl (Tol) | Grignard |

| 1d | Ethyl (Et) | Grignard |

| 1f | Butyl (Bu) | Grignard |

| 2a | Phenyl (Ph), Benzyl (Bz) | Grignard |

Beyond phosphinoyl-based ligands, the reactive chloromethyl group of this compound is a key handle for synthesizing a diverse array of other multidentate ligand architectures. Standard nucleophilic substitution reactions can be employed to introduce various donor atoms.

For instance, reaction with primary or secondary amines can yield aminomethylpyridine N-oxide ligands. If a diamine is used, it can act as a bridge to a second pyridine N-oxide unit, creating a larger, potentially tetradentate or hexadentate, ligand. Similarly, reaction with alcohols or phenols under basic conditions can lead to the formation of ether linkages, incorporating additional oxygen donor sites.

By reacting the chloromethyl group with bifunctional nucleophiles, it is possible to construct more complex and rigid ligand frameworks. For example, reaction with an amino-thiol or amino-alcohol could introduce a combination of soft (sulfur) and hard (oxygen/nitrogen) donor atoms, leading to ligands with high selectivity for specific metal ions. These synthetic strategies open avenues to a vast library of ligands with varied denticity, flexibility, and donor atom combinations, all originating from the versatile chloromethylpyridine N-oxide scaffold.

Coordination Chemistry with Transition and Lanthanide Metal Ions

Ligands derived from the pyridine N-oxide core, particularly the N,P,P'-trioxides, exhibit robust coordination chemistry with a wide range of metal ions. The combination of a hard N-oxide oxygen donor and two hard phosphinoyl oxygen donors creates a favorable binding environment for hard Lewis acids, such as lanthanide(III) and transition metal ions.

X-ray crystallography has been an indispensable tool for elucidating the structural details of metal complexes formed with these ligands. Studies on lanthanide nitrate (B79036) complexes with bis(phosphinoylmethyl)pyridine N-oxide ligands reveal that the ligand typically binds in a tridentate fashion to the metal center. acs.orgresearchgate.net The N-oxide oxygen and the two phosphinoyl oxygens form a facial cap on one side of the metal ion's coordination sphere.

The remaining coordination sites are occupied by ancillary ligands, such as nitrate anions and solvent molecules (e.g., water, acetonitrile). The nitrate ions themselves can coordinate in either a monodentate or bidentate fashion, leading to high coordination numbers for the lanthanide ion, typically ranging from 8 to 10.

For example, in the complex Nd(2a)(NO₃)₃, where 2a is the ligand with phenyl and benzyl groups on the phosphorus, the ligand binds in a tridentate mode. acs.org Similarly, in complexes with ligands bearing trifluoromethylphenyl groups, such as Nd(2a)(NO₃)₃ and Eu(2a)(NO₃)₃, the ligand consistently acts as a tridentate chelator. researchgate.net

Table 2: Selected Structural Data for Lanthanide Complexes with N,P,P'-Trioxide Ligands (Data from analogous ligand complexes)

| Complex | Metal Ion | Ligand Denticity | Coordination Number | Key Bond Lengths (Å) (Ln-O) |

| Nd(ligand)(NO₃)₃ | Nd³⁺ | 3 (Tridentate) | 9 | Ln-O(N-oxide): ~2.4, Ln-O(phosphine oxide): ~2.3 |

| Eu(ligand)(NO₃)₃ | Eu³⁺ | 3 (Tridentate) | 9 | Ln-O(N-oxide): ~2.3, Ln-O(phosphine oxide): ~2.2 |

| Yb(ligand)(NO₃)₃ | Yb³⁺ | 3 (Tridentate) | 9 | Ln-O(N-oxide): ~2.2, Ln-O(phosphine oxide): ~2.1 |

The substituents on the phosphorus atoms of the N,P,P'-trioxide ligands exert a significant influence on the properties of the resulting metal complexes. Altering these groups can modify the ligand's steric bulk and electronic character, which in turn affects the coordination geometry, stoichiometry, and stability of the complex.

Studies have shown that increasing the steric bulk of the R groups on the phosphorus atoms can prevent the formation of 2:1 ligand-to-metal complexes. acs.org For instance, while smaller ligands can sometimes form [Ln(Ligand)₂]³⁺ species, bulkier ligands with large aryl or alkyl groups favor the formation of 1:1 complexes. This steric control is crucial for designing complexes with specific coordination environments.

Development of Novel Heterocyclic Scaffolds for Further Chemical Research

The this compound scaffold is not only a precursor for open-chain ligands but also a valuable starting material for the synthesis of novel fused heterocyclic systems. The reactivity of the chloromethyl group, combined with the electronic nature of the pyridine N-oxide ring, can be harnessed to construct new ring systems through intramolecular or intermolecular cyclization reactions.

A viable strategy involves the conversion of the chloromethyl group into another reactive functional group that can participate in a cyclization reaction. For example, the chloride can be displaced by a cyanide ion to introduce a nitrile group. This nitrile, along with an adjacent group on the pyridine ring, can then undergo a condensation reaction to form a fused ring. For instance, reaction of a 6-amino-5-pyridinecarbonitrile derivative with reagents like ethyl acetoacetate (B1235776) or urea (B33335) can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) systems. nih.gov

Similarly, converting the chloromethyl group to a hydrazido group provides a precursor for fused pyrazole (B372694) rings. Intramolecular cyclization of a 6-hydrazido-5-pyridinecarbonitrile derivative can yield a pyrazolo[3,4-b]pyridine scaffold. nih.govnih.gov These fused heterocyclic systems are of significant interest in medicinal chemistry and materials science, and this compound represents a key starting point for their synthesis. This approach allows for the transformation of a simple substituted pyridine into complex, polycyclic aromatic systems, expanding the chemical space available for further research and application.

Structure Reactivity Relationships and Chemical Design Principles

Impact of Substitution Patterns on Chemical Transformations and Reaction Selectivity

The substitution pattern of 2-ethyl-3-chloromethylpyridine-N-oxide is a primary determinant of its reactivity and the selectivity of its reactions. The pyridine (B92270) N-oxide moiety is inherently more reactive than pyridine towards both electrophilic and nucleophilic reagents. bhu.ac.insemanticscholar.org The N-oxide oxygen atom can donate electron density into the ring via resonance, increasing the electron density at the ortho (2- and 6-) and para (4-) positions, thereby activating them towards electrophilic attack. bhu.ac.inthieme-connect.de Conversely, the positive charge on the nitrogen atom renders these same positions susceptible to nucleophilic attack. thieme-connect.deyoutube.com

The substituents at the 2- and 3-positions further modulate this inherent reactivity:

Ethyl Group (C2-position): As an alkyl group, the ethyl substituent is electron-donating through an inductive effect (+I). This effect increases the electron density of the pyridine ring, further activating it towards electrophilic substitution. However, its position ortho to the nitrogen also introduces significant steric hindrance, which can impede the approach of reagents to the C2 position and the N-oxide oxygen. acs.org

Chloromethyl Group (C3-position): The chloromethyl group is electron-withdrawing via induction (-I) due to the electronegativity of the chlorine atom. This effect tends to decrease the electron density of the ring, slightly deactivating it towards electrophilic attack. More importantly, the C-Cl bond in the chloromethyl group is itself a reactive site, susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide variety of functional groups.

N-Oxide Group: This group is the principal director of reactivity. It activates the C4 position for electrophilic substitution and the C2 position for nucleophilic attack. youtube.com The presence of the ethyl group at C2, however, may sterically hinder nucleophilic attack at this position, potentially favoring attack at C4 or C6 if conditions allow. The N-oxide can also be deoxygenated, providing a pathway to 2-ethyl-3-substituted pyridines that might be otherwise difficult to synthesize. semanticscholar.orgarkat-usa.org

This specific substitution pattern leads to predictable selectivity. For instance, electrophilic nitration would be strongly directed to the C4 position, which is electronically activated by the N-oxide and less sterically hindered than the C6 position. Nucleophilic attack is more complex; while the C2 position is electronically favored for attack on the ring, steric hindrance from the ethyl group is a major factor. acs.org Therefore, reactions with nucleophiles are most likely to occur at the chloromethyl side chain.

Table 1: Predicted Reactivity at Various Positions of this compound

| Position | Reagent Type | Predicted Reactivity | Influencing Factors |

|---|---|---|---|

| C4 | Electrophile | High | Activated by N-oxide resonance; less sterically hindered. |

| C6 | Electrophile | Moderate | Activated by N-oxide resonance; some steric hindrance from adjacent ethyl group. |

| C2 | Nucleophile | Low | Electronically activated but sterically hindered by the ethyl group. |

| -CH₂Cl | Nucleophile | High | Standard SN2 reactivity of a primary alkyl chloride. |

Stereochemical Considerations and Control in Reactions Involving the Compound

While this compound itself is achiral, its reactions can involve significant stereochemical aspects, particularly in transformations involving the chloromethyl group.

The carbon atom of the chloromethyl group is a prochiral center. A nucleophilic substitution reaction at this position, where the incoming nucleophile is different from the chloride leaving group, creates a new stereocenter. In the absence of any chiral influence, such a reaction would produce a racemic mixture of the two possible enantiomers.

However, modern asymmetric synthesis provides strategies to control this stereochemical outcome. Chiral N-oxides are increasingly used as powerful Lewis base catalysts capable of high asymmetric induction. nih.gov The nucleophilicity of the oxygen atom in the N-oxide is key to its catalytic activity. nih.gov By analogy, stereocontrol in reactions of this compound could be achieved through several approaches:

Use of a Chiral Nucleophile: Reacting the compound with an enantiomerically pure nucleophile could lead to the formation of diastereomeric products, which could potentially be separated.

Asymmetric Catalysis: A chiral catalyst could be employed to differentiate between the two enantiotopic faces of the prochiral chloromethyl group. This is a common strategy in modern organic synthesis. Chiral pyridine-oxazoline type ligands, for example, have demonstrated effectiveness in asymmetric catalysis, where the N-oxide fragment and a separate chiral center work in concert. mdpi.com

Substrate-Controlled Diastereoselectivity: If a chiral center were introduced elsewhere in the molecule (for example, by modifying the ethyl group), it could influence the stereochemical course of subsequent reactions at the chloromethyl group.

The proximity of the C2-ethyl group could also play a role in stereochemical control. Its bulk might sterically bias the trajectory of an incoming reagent, potentially leading to a degree of diastereoselectivity if another chiral element is present in the reacting system. The specific structure of the oxazoline (B21484) ring in chiral pyridine-oxazoline ligands, for instance, has a direct influence on the stereochemical outcome of reactions they catalyze. mdpi.com

Modulating Reactivity through Electronic and Steric Factors

The reactivity of this compound can be fine-tuned by understanding and manipulating the electronic and steric factors imposed by its substituents.

Electronic Effects: The interplay between the electron-donating ethyl group and the electron-withdrawing N-oxide and chloromethyl groups creates a unique electronic environment. Quantum chemical calculations on substituted pyridine-N-oxides have shown that electron-donating substituents increase the complexation ability, while strong electron-withdrawing groups enhance properties like antifungal activity by increasing the electron affinity. researchgate.net

N→O Bond: The nature of the substituents influences the properties of the semipolar N→O bond. Electron-donating groups tend to increase the N-O bond length. researchgate.net

Side-Chain Reactivity: The rate of nucleophilic substitution at the chloromethyl group is also influenced by the ring's electronic properties. Greater electron withdrawal from the ring would tend to stabilize the transition state of an SN2 reaction, potentially increasing its rate.

Steric Effects: Steric hindrance is a critical factor, primarily due to the ethyl group at the C2 position.

Hindrance at C2: The ethyl group directly shields the C2 position, making nucleophilic attack on the ring at this site highly unfavorable.

Hindrance at Nitrogen/Oxygen: The ethyl group also impedes access to the nitrogen atom and the N-oxide oxygen. This can affect reactions that require coordination at the oxygen atom, such as O-alkylation or its action as a Lewis base catalyst. acs.org Research on sterically hindered pyridines embedded in three-dimensional frameworks highlights the importance of steric demand around the nitrogen atom in controlling interactions with Lewis acids and transition metals. researchgate.net

By modifying these groups—for instance, replacing the ethyl group with a smaller methyl group or a larger isopropyl group—one could systematically alter the steric environment and thus modulate the selectivity and rate of reactions.

Table 2: Influence of Substituents on Reactivity

| Substituent | Electronic Effect | Steric Effect | Net Impact on Reactivity |

|---|---|---|---|

| N-Oxide | -I (Inductive), +M (Mesomeric/Resonance) | Minimal | Activates C4/C6 to electrophiles; Activates C2/C4 to nucleophiles. |

| 2-Ethyl | +I (Inductive) | High | Increases ring electron density; Hinders attack at C2 and N-oxide oxygen. |

| 3-Chloromethyl | -I (Inductive) | Moderate | Decreases ring electron density; Provides a primary site for SN2 reactions. |

Principles for Designing Chemical Compounds with Predetermined Chemical Reactivity

The structure-reactivity relationships discussed for this compound provide a foundation for the rational design of new compounds with specific, predetermined reactivity. The goal is to tune the electronic and steric properties of the molecule to favor a desired chemical transformation.

Key design principles include:

Modulating Ring Electronics: The reactivity of the pyridine N-oxide ring can be systematically altered. To enhance susceptibility to nucleophilic attack, additional electron-withdrawing groups (e.g., nitro, cyano) could be introduced at the C4 or C6 positions. Conversely, to increase reactivity towards electrophiles, stronger electron-donating groups could be used in place of the ethyl group. Studies have shown a direct relationship between the Hammett Parameter (σp) of a substituent at the 4-position and the catalytic yield in certain reactions, demonstrating that reactivity can be controlled through pyridine ring substitutions. nih.gov

Altering Steric Hindrance: The steric environment can be adjusted to direct the regioselectivity of a reaction. Replacing the C2-ethyl group with a smaller hydrogen or methyl group would reduce steric hindrance, potentially opening up the C2 position to nucleophilic attack. Introducing a bulky group at C6 could completely block reactions at that site, forcing reactions to occur elsewhere.

Modifying the Leaving Group: The reactivity of the side chain can be tuned by changing the leaving group. Replacing the chloro group in the chloromethyl substituent with a better leaving group, such as a tosylate (-OTs) or iodide (-I), would significantly increase the rate of nucleophilic substitution at this position.

Incorporating Chiral Elements: To achieve stereocontrol, chiral elements can be incorporated into the design. This could involve using a chiral substituent on the ring or designing the molecule to act as a chiral ligand for a metal catalyst. Attaching a chiral oxazoline moiety, for example, is a proven strategy for creating effective catalysts for asymmetric reactions. mdpi.com The distance between the reactive N-oxide fragment and the chiral center is a critical design consideration. mdpi.com

By applying these principles, chemists can rationally design derivatives of this compound to optimize them for specific applications, whether as intermediates in a complex synthesis, as ligands for catalysis, or as molecules with specific biological activities.

Future Research Perspectives

Advancements in Asymmetric Synthesis Utilizing 2-Ethyl-3-chloromethylpyridine-N-oxide

The development of novel and efficient chiral organocatalysts remains a cornerstone of modern asymmetric synthesis. Pyridine (B92270) N-oxides have emerged as a distinct class of highly active Lewis base catalysts capable of inducing high levels of stereocontrol. nih.gov Future research could focus on leveraging this compound as a versatile precursor for a new family of chiral ligands and organocatalysts.

The reactive C-3 chloromethyl handle is an ideal site for introducing chirality. Nucleophilic substitution with a variety of chiral alcohols, amines, or thiols could yield a library of derivatives. For instance, reaction with chiral amino alcohols could lead to the formation of bidentate ligands where both the N-oxide oxygen and a second heteroatom can coordinate to a metal center or substrate. It is envisioned that the ethyl group at the C-2 position will provide a specific steric environment around the N-oxide, potentially enhancing enantioselectivity in catalytic transformations.

Chiral heteroaromatic N-oxides are particularly effective in activating organosilicon reagents, such as allyltrichlorosilane, for asymmetric additions to aldehydes. nih.govresearchgate.net Derivatives of this compound could be designed and screened for efficacy in these and other key carbon-carbon bond-forming reactions. The advantages of such organocatalysts include their cost-effectiveness, low environmental impact, and stability in air compared to many metal-based catalysts. nih.gov

Table 1: Hypothetical Chiral Derivatives and Potential Asymmetric Applications

| Chiral Moiety Introduced at C-3 | Potential Catalyst/Ligand Class | Target Asymmetric Reaction | Anticipated Role of Substituents |

|---|---|---|---|

| (S)-Prolinol | Chiral Lewis Base Organocatalyst | Allylation/Crotylation of Aldehydes | Ethyl group provides steric bulk; N-oxide activates silicon reagent; Prolinol backbone creates chiral pocket. |

| (1R,2S)-Ephedrine | Bidentate N,O-Ligand | Transition-Metal Catalyzed Michael Additions | Coordinates with metal center (e.g., Cu, Zn) to create a chiral environment for the substrate. |

| Binaphthyl Diamine (BINAM) | Axially Chiral Organocatalyst | Desymmetrization of meso-Epoxides | Forms a rigid, well-defined chiral space, building on established success of axially chiral N,N'-dioxides. nih.gov |

| Chiral Oxazoline (B21484) | PYOX-type Ligand | Henry (Nitroaldol) Reaction | Combines the known catalytic activity of pyridine N-oxides with the widely used oxazoline chiral auxiliary. mdpi.com |

Exploration of Novel Catalytic Applications and Reaction Systems

Beyond asymmetric synthesis, the inherent reactivity of the pyridine N-oxide moiety opens doors to other catalytic applications. Recent studies have highlighted the use of pyridine N-oxides as precursors for potent oxygen-centered radicals in photoredox catalysis, enabling challenging C-H functionalization reactions. acs.orgnih.gov

Under visible light irradiation and in the presence of a suitable photoredox catalyst, the N-oxide can undergo single-electron oxidation to generate a pyridine N-oxy radical. acs.orgnih.gov This radical is a powerful hydrogen-atom-transfer (HAT) agent capable of abstracting hydrogen atoms from even unactivated aliphatic C(sp³)–H bonds. acs.orgacs.org The resulting carbon-centered radical can then engage in various transformations, such as alkylation, amination, or allylation. chemrxiv.org The electronic and steric properties of this compound could be fine-tuned through derivatization to control the reactivity and selectivity of this HAT process. acs.org

Furthermore, the N-oxide can function as a powerful electron-pair donor, serving as a ligand for transition metal complexes. researchgate.net Research could explore the synthesis of novel coordination complexes involving this compound with metals like palladium, copper, or nickel. Such complexes could exhibit unique catalytic activities, for example, in cross-coupling reactions where the N-oxide ligand modulates the stability and reactivity of the metal center. semanticscholar.org

Table 2: Potential Novel Catalytic Systems

| Catalytic System | Proposed Role of the Compound | Target Transformation | Mechanistic Rationale |

|---|---|---|---|

| Photoredox / N-Oxide Catalysis | Hydrogen-Atom-Transfer (HAT) Catalyst Precursor | Site-Selective C(sp³)–H Alkylation/Amination | Generation of a pyridine N-oxy radical via single-electron oxidation for abstracting H-atoms from substrates. acs.orgchemrxiv.org |

| Palladium(II) Complex | Ancillary Ligand | C-H Arylation of Heterocycles | The N-oxide can act as a directing group and stabilize the high-energy intermediates in the catalytic cycle. semanticscholar.org |

| Copper(I) Complex | Ligand for Cu(I) | Atom Transfer Radical Polymerization (ATRP) | Modulates the redox potential of the copper center to control the polymerization process. |

| Synergistic Catalysis with a Brønsted Acid | Lewis Base Activator | Ring-Opening of Lactones | The N-oxide activates the electrophile while the Brønsted acid activates the nucleophile. |

Integration of Advanced Computational and Experimental Methodologies for Compound Design

A synergistic approach combining computational modeling and experimental validation will be crucial for accelerating the discovery of novel applications for this compound and its derivatives. Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the electronic structure, reactivity, and catalytic mechanisms involving these compounds. acs.orgrsc.org

Future research should employ computational tools to:

Predict Reactivity: Calculate N-O bond dissociation enthalpies (BDEs) to estimate the efficacy of derivatives as HAT catalysts. nih.gov

Model Transition States: Analyze the transition states of potential catalytic cycles, such as in asymmetric allylation, to predict enantioselectivity and guide the rational design of more effective chiral catalysts.

Simulate Spectra: Predict NMR, IR, and other spectroscopic data to aid in the characterization of newly synthesized derivatives.

Evaluate Ligand Properties: Assess the coordination properties of the N-oxide and its derivatives with various transition metals to identify promising candidates for new metal-based catalysts. rsc.org

This in silico screening process can prioritize the most promising candidate structures for laboratory synthesis, saving significant time and resources. The experimental results would, in turn, provide feedback to refine the computational models, creating a powerful design-build-test-learn cycle.

Table 3: Proposed Integrated Workflow for Catalyst Development

| Phase | Methodology | Objective | Expected Outcome |

|---|---|---|---|

| 1. Design & Screening | Computational (DFT, Molecular Dynamics) | Design a virtual library of derivatives and predict their catalytic performance in a target reaction. | A short list of high-potential catalyst candidates with predicted yields and enantioselectivities. |

| 2. Synthesis | Experimental (Organic Synthesis) | Synthesize the prioritized catalyst candidates identified in Phase 1. | Pure, well-characterized novel compounds. |

| 3. Testing & Optimization | Experimental (Catalysis, Kinetics) | Evaluate the performance of the synthesized catalysts under various reaction conditions. | Identification of the optimal catalyst and reaction protocol; kinetic data for mechanistic analysis. |

| 4. Refinement | Computational & Experimental | Use experimental data to refine the computational models and propose next-generation catalysts. | Improved predictive models and catalysts with enhanced performance. |

Expanding the Scope of Chemical Transformations and Derivatizations

The this compound scaffold is rich in functionality, offering multiple avenues for chemical modification to generate novel compounds with diverse properties. A systematic exploration of its reactivity is a key future research direction.

Reactions at the Chloromethyl Group: The C-3 chloromethyl group is a highly versatile electrophilic handle. It can readily undergo nucleophilic substitution (SN2) reactions with a vast array of nucleophiles, including azides, cyanides, carboxylates, alkoxides, and thiolates. This would provide access to a wide range of functionalized pyridine N-oxides.

Transformations of the N-Oxide Moiety: The N-oxide group itself can participate in various reactions. It can be deoxygenated using reagents like PCl₃ or triphenylphosphine (B44618) to yield the parent 2-ethyl-3-substituted pyridine. arkat-usa.org This deoxygenation can be a strategic final step after using the N-oxide's directing effects in other transformations, such as C-H functionalization. semanticscholar.org Additionally, rearrangements involving the N-oxide are also possible. arkat-usa.org

Functionalization of the Pyridine Ring: While the N-oxide activates the ring for certain transformations, further functionalization of the aromatic core could be explored. For example, metallation followed by reaction with an electrophile could introduce substituents at other positions on the ring. arkat-usa.org

Modification of the Ethyl Group: While less reactive, the ethyl group could potentially be functionalized through radical-based reactions, further expanding the structural diversity of accessible derivatives.

By systematically exploring these transformations, a large library of novel compounds can be generated from a single, readily accessible starting material, paving the way for applications in materials science, agrochemicals, and medicinal chemistry.

Table 4: Potential Derivatization Reactions

| Reactive Site | Reaction Type | Reagent Example | Product Class |

|---|---|---|---|

| C-3 Chloromethyl | Nucleophilic Substitution | Sodium Azide (NaN₃) | 3-Azidomethylpyridine-N-oxide |

| C-3 Chloromethyl | Wittig Reaction Precursor | 1. PPh₃; 2. Base | Phosphonium (B103445) Ylide |

| N-Oxide | Deoxygenation | PCl₃ or Zn/AcOH | Substituted Pyridine |

| N-Oxide | Rearrangement (e.g., with Ac₂O) | Acetic Anhydride (B1165640) (Ac₂O) | Substituted 2-Pyridone |

| Pyridine Ring (C-6) | Palladium-Catalyzed C-H Arylation | Aryl Bromide, Pd(OAc)₂ | 2,6-Disubstituted Pyridine-N-oxide |

常见问题

Q. What are the key synthetic routes for 2-ethyl-3-chloromethylpyridine-N-oxide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step routes, such as N-oxidation of pyridine derivatives followed by chloromethylation. For example, analogous compounds (e.g., 2-chloromethyl-3,5-dimethyl-4-methoxypyridine) are synthesized via sequential steps: N-oxidation (using H₂O₂/AcOH), nitration, nucleophilic substitution, and chloromethylation (using ClCH₂OCH₃/HCl) . Characterization relies on 1H NMR (to confirm substitution patterns), FT-IR (to identify functional groups like N-oxide), and HPLC (for purity assessment). Reaction yields and conditions for each step should be tabulated (see Table 1). Table 1 : Example Synthesis Steps for Analogous Pyridine-N-Oxide Derivatives

| Step | Reagents/Conditions | Key Analytical Validation |

|---|---|---|

| N-Oxidation | H₂O₂, AcOH, 60°C, 6h | FT-IR (N-O stretch ~1270 cm⁻¹) |

| Chloromethylation | ClCH₂OCH₃, HCl, reflux | 1H NMR (δ 4.5–5.0 ppm for -CH₂Cl) |

Q. How does the N-oxide moiety influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The N-oxide group enhances polarity and may increase susceptibility to hydrolysis under acidic/basic conditions. Stability studies should involve:

- pH-dependent degradation assays : Incubate the compound in buffers (pH 2–12) at 37°C, monitor decomposition via HPLC .

- Thermal stability : Use TGA/DSC to assess decomposition thresholds. Pyridine-N-oxides generally degrade above 150°C, but chloromethyl substituents may lower thermal stability .

Q. What spectroscopic techniques are most reliable for distinguishing positional isomers in pyridine-N-oxide derivatives?

- Methodological Answer : 1H NMR and 13C NMR are critical. For example, in 3-chloromethyl vs. 4-chloromethyl isomers, coupling patterns and chemical shifts differ (e.g., δ 4.5–5.0 ppm for -CH₂Cl in 1H NMR). 2D NMR (COSY, HSQC) resolves overlapping signals, while X-ray crystallography provides definitive structural confirmation .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., NMR vs. HPLC) during structural elucidation?

- Methodological Answer : Contradictions may arise from impurities or dynamic equilibria (e.g., tautomerism). Strategies include:

- Triplicate analysis : Repeat NMR/HPLC under standardized conditions to rule out instrumental variability .

- Supplementary techniques : Use HRMS to confirm molecular mass and IR to cross-validate functional groups. For unresolved conflicts, synthesize a reference standard or employ computational NMR prediction tools (e.g., DFT calculations) .

Q. What experimental design principles optimize regioselectivity in nitration or chloromethylation of pyridine-N-oxide derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic (N-oxide directing effects) and steric factors. For nitration:

- Use HNO₃/H₂SO₄ at 0–5°C to favor meta-substitution due to the N-oxide’s electron-withdrawing effect.

- DOE (Design of Experiments) : Vary temperature, reagent stoichiometry, and reaction time to map optimal conditions. For example, higher temperatures may shift selectivity to para positions .

Q. How can mechanistic studies resolve unexpected byproduct formation during chloromethylation?

- Methodological Answer : Byproducts (e.g., di-chlorinated analogs) often arise from over-reaction. Strategies:

- Kinetic monitoring : Use in-situ FT-IR or HPLC to track reaction progress and halt at intermediate stages.

- Isolation and characterization : Purify byproducts via column chromatography and analyze via NMR/MS to identify structures. Mechanistic insights can guide reagent modifications (e.g., using milder chlorinating agents) .

Q. What statistical methods are effective for validating reproducibility in multi-step syntheses?

- Methodological Answer : Use ANOVA to compare batch-to-batch variability in yields/purity. For example, analyze three independent syntheses of the same intermediate and calculate confidence intervals for critical parameters (e.g., reaction time, purity). Control charts can monitor process stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。